

(Rac)-BAY-985: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B15092534

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).^{[1][2][3][4][5]} These noncanonical I κ B kinases are crucial players in innate immunity signaling pathways, and their dysregulation has been implicated in various inflammatory diseases and cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **(Rac)-BAY-985**, intended for researchers and professionals in the field of drug development.

Discovery of (Rac)-BAY-985

The discovery of **(Rac)-BAY-985** originated from a high-throughput screening (HTS) of a compound library to identify inhibitors of the TBK1/IKK ϵ pathway. The screening cascade involved a cell-based assay measuring the inhibition of interferon regulatory factor 3 (IRF3) phosphorylation, a key downstream event of TBK1/IKK ϵ activation. This was followed by biochemical assays to confirm direct inhibition of the kinases. Through these efforts, a family of benzimidazoles was identified as a promising starting point for medicinal chemistry optimization, ultimately leading to the identification of BAY-985.

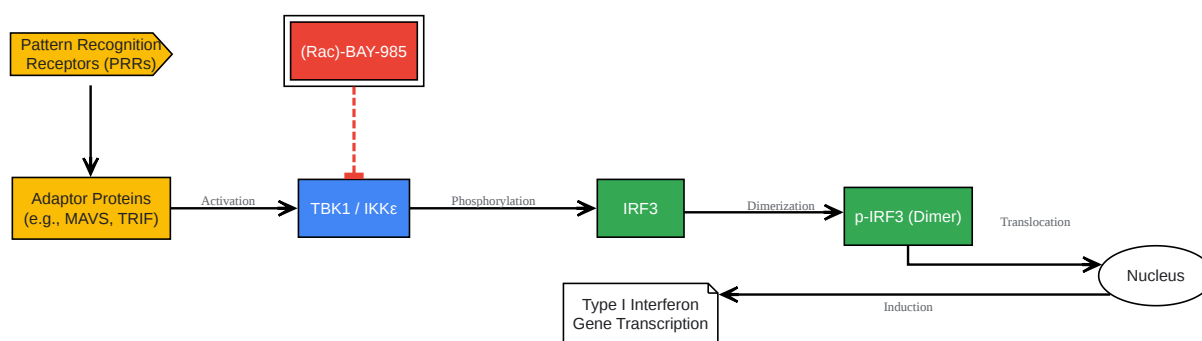
Synthesis of (Rac)-BAY-985

The chemical synthesis of **(Rac)-BAY-985** is detailed in the supporting information of the primary publication by Lefranc et al. (2020) in the Journal of Medicinal Chemistry. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the coupling of the side chains.

Biological Activity and Mechanism of Action

(Rac)-BAY-985 is a potent inhibitor of TBK1 and IKK ϵ with high selectivity over other kinases. Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TBK1 and IKK ϵ , thereby preventing the phosphorylation of their downstream substrates, most notably IRF3. The inhibition of IRF3 phosphorylation prevents its dimerization and translocation to the nucleus, which in turn blocks the transcription of type I interferons and other inflammatory genes.

Signaling Pathway of TBK1/IKK ϵ and Inhibition by **(Rac)-BAY-985**



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Caption: Signaling pathway of TBK1/IKK ϵ activation and its inhibition by **(Rac)-BAY-985**.

Quantitative Data

The biological activity of **(Rac)-BAY-985** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target	Assay Condition	IC50 (nM)
TBK1	low ATP	2
TBK1	high ATP	30
IKKε	-	2
pIRF3 (cellular)	-	74

Table 1: In vitro inhibitory activity of **(Rac)-BAY-985**.

Cell Line	Description	IC50 (nM)
SK-MEL-2	Human melanoma	900
ACHN	Human renal cell carcinoma	7260

Table 2: Anti-proliferative activity of **(Rac)-BAY-985**.

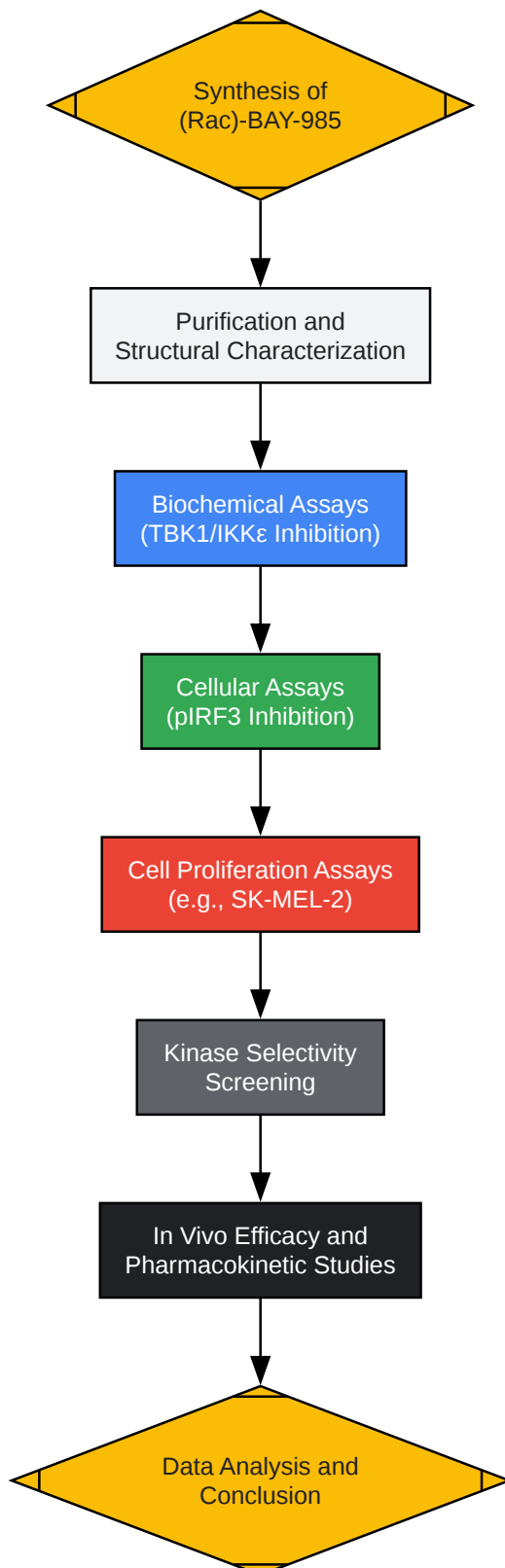
Kinase	IC50 (nM)
FLT3	123
RSK4	276
DRAK1	311
ULK1	7930

Table 3: Kinase selectivity profile of **(Rac)-BAY-985**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **(Rac)-BAY-985** are provided in the supporting information of Lefranc et al., J. Med. Chem. 2020, 63, 2, 601–612. Below are summaries of the key experimental methodologies.

General Workflow for Synthesis and Evaluation



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Caption: General experimental workflow for the synthesis and evaluation of **(Rac)-BAY-985**.

TBK1/IKK ϵ Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory effect of **(Rac)-BAY-985** on the kinase activity of recombinant human TBK1 and IKK ϵ . The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Reagents and Materials: Recombinant human TBK1 or IKK ϵ enzyme, biotinylated peptide substrate, ATP, assay buffer, and TR-FRET detection reagents.
- Procedure:
 - The inhibitor is pre-incubated with the kinase in the assay buffer.
 - The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is stopped, and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.
 - After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular pIRF3 Inhibition Assay

This assay measures the ability of **(Rac)-BAY-985** to inhibit the phosphorylation of IRF3 in a cellular context.

- Cell Line: A suitable cell line, such as MDA-MB-231 cells engineered to express mouse IRF3, is used.
- Procedure:

- Cells are seeded in microplates and treated with various concentrations of **(Rac)-BAY-985**.
- The TBK1/IKK ϵ pathway is stimulated (e.g., using poly(I:C)).
- After a defined incubation period, the cells are lysed.
- The level of phosphorylated IRF3 in the cell lysate is quantified using a suitable method, such as a sandwich ELISA or a TR-FRET-based assay.
- Data Analysis: IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (e.g., using SK-MEL-2 cells)

This assay assesses the effect of **(Rac)-BAY-985** on the proliferation of cancer cell lines.

- Cell Line: SK-MEL-2 human melanoma cells are a commonly used model.
- Procedure:
 - Cells are seeded in 96-well or 384-well plates and allowed to attach overnight.
 - The cells are then treated with a range of concentrations of **(Rac)-BAY-985**.
 - After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo).
- Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the resulting dose-response curves.

Conclusion

(Rac)-BAY-985 is a valuable chemical probe for studying the biological roles of TBK1 and IKK ϵ . Its high potency and selectivity make it a useful tool for dissecting the signaling pathways regulated by these kinases. While it has shown anti-proliferative effects in vitro, its in vivo anti-tumor activity was found to be weak in a human melanoma xenograft model, suggesting that further optimization may be required for therapeutic applications. This technical guide provides

a comprehensive summary of the discovery, synthesis, and biological characterization of **(Rac)-BAY-985**, serving as a resource for researchers in the field.

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